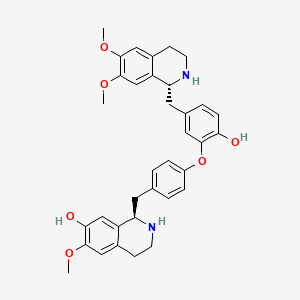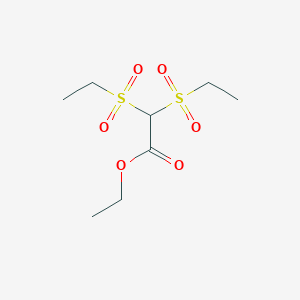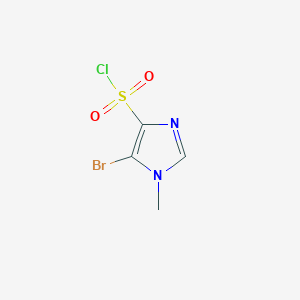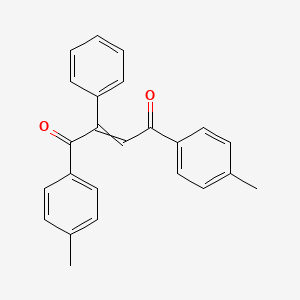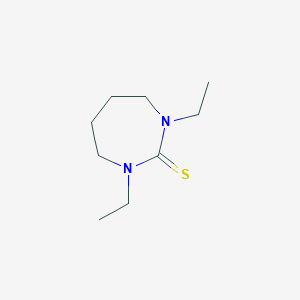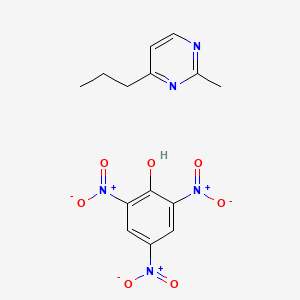
2-Methyl-4-propylpyrimidine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt has been used in munitions, dyes, and as a reagent in chemical laboratories . On the other hand, 2-Methyl-4-propylpyrimidine is a pyrimidine derivative, but detailed information about its specific applications and properties is less commonly documented.
Métodos De Preparación
2-Methyl-4-propylpyrimidine: : The synthesis of 2-Methyl-4-propylpyrimidine typically involves the reaction of appropriate alkyl halides with pyrimidine derivatives under controlled conditions. Specific synthetic routes and industrial production methods are not widely documented.
2,4,6-Trinitrophenol: : The industrial production of 2,4,6-trinitrophenol involves the nitration of phenol with a mixture of concentrated nitric acid and sulfuric acid. This process results in the formation of picric acid, which is then purified through recrystallization . Historically, picric acid was also synthesized by nitrating substances such as animal horn, silk, indigo, and natural resin .
Análisis De Reacciones Químicas
2-Methyl-4-propylpyrimidine: : Specific chemical reactions involving 2-Methyl-4-propylpyrimidine are not well-documented. pyrimidine derivatives generally undergo substitution reactions, particularly nucleophilic substitution, due to the electron-deficient nature of the pyrimidine ring.
2,4,6-Trinitrophenol: : Picric acid undergoes various chemical reactions, including:
Reduction: Picric acid can be reduced to picramic acid (2-amino-4,6-dinitrophenol) using reducing agents like sodium sulfide.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups, which make the aromatic ring highly reactive.
Complex Formation: Picric acid forms complexes with metals, which are used in analytical chemistry for the detection of certain metal ions.
Aplicaciones Científicas De Investigación
2-Methyl-4-propylpyrimidine: : The specific scientific research applications of 2-Methyl-4-propylpyrimidine are not well-documented
2,4,6-Trinitrophenol: : Picric acid has several scientific research applications:
Explosives: It has been widely used in the manufacture of munitions and explosive charges.
Dyes: Picric acid is used in the dye industry for coloring fabrics and leather.
Analytical Chemistry: It is used as a reagent for the detection of metals and in the Jaffe reaction for measuring creatinine levels in clinical samples.
Environmental Studies: Research focuses on detecting and mitigating the environmental contamination caused by picric acid.
Mecanismo De Acción
2-Methyl-4-propylpyrimidine: : The mechanism of action of 2-Methyl-4-propylpyrimidine is not well-documented. Pyrimidine derivatives generally interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.
2,4,6-Trinitrophenol: : Picric acid acts as an exogenous pyrogen, inducing inflammatory responses in human monocytes and macrophages. It interacts with cellular components, leading to the release of pro-inflammatory cytokines and activation of intracellular signaling cascades . Additionally, picric acid uncouples oxidative phosphorylation, disrupting cellular energy production .
Comparación Con Compuestos Similares
2-Methyl-4-propylpyrimidine:
2,4,6-Trinitrophenol: : Similar compounds include other nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). Picric acid is unique due to its higher explosive power and its use in various industrial applications .
Conclusion
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications While 2-Methyl-4-propylpyrimidine’s specific applications are less documented, picric acid is well-known for its explosive properties and diverse industrial uses
Propiedades
Número CAS |
89967-25-9 |
|---|---|
Fórmula molecular |
C14H15N5O7 |
Peso molecular |
365.30 g/mol |
Nombre IUPAC |
2-methyl-4-propylpyrimidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H12N2.C6H3N3O7/c1-3-4-8-5-6-9-7(2)10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
Clave InChI |
QYZDYOWCGMTMBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
